4-Bromo-3-(difluoromethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(difluoromethyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a bromine atom at the fourth position and a difluoromethyl group at the third position on the indole ring. Indoles are significant in various fields, including medicinal chemistry, due to their biological activities and structural diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(difluoromethyl)-1H-indole can be achieved through several methods. One common approach involves the bromination of 3-(difluoromethyl)-1H-indole. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the fourth position of the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles. Common reagents include organometallic compounds and amines.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of different derivatives with varying biological activities.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
- Oxidation and reduction reactions can produce compounds with modified functional groups, enhancing their potential applications.
Scientific Research Applications
4-Bromo-3-(difluoromethyl)-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring indoles.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals, contributing to the development of new products with improved efficacy.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The presence of the bromine and difluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to various pharmacological effects.
Comparison with Similar Compounds
3-(Difluoromethyl)-1H-indole: Lacks the bromine atom, which can affect its reactivity and biological activity.
4-Bromo-1H-indole: Does not have the difluoromethyl group, resulting in different chemical properties and applications.
4-Chloro-3-(difluoromethyl)-1H-indole:
Uniqueness: 4-Bromo-3-(difluoromethyl)-1H-indole is unique due to the combined presence of both bromine and difluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility in synthetic chemistry and its potential as a pharmacologically active compound.
Properties
IUPAC Name |
4-bromo-3-(difluoromethyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2N/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4,9,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZLOYPACYUSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.